6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde

Description

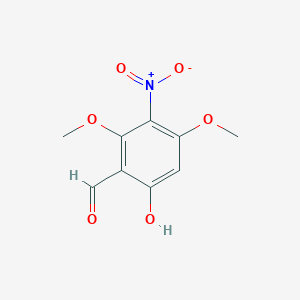

6-Hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde (C₉H₉NO₇) is a substituted benzaldehyde derivative featuring a hydroxy group at position 6, methoxy groups at positions 2 and 4, and a nitro group at position 3. This unique substitution pattern influences its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-7-3-6(12)5(4-11)9(16-2)8(7)10(13)14/h3-4,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTTXCKYBVUEAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)O)C=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357752 | |

| Record name | 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6615-28-7 | |

| Record name | 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde typically involves the nitration of 6-hydroxy-2,4-dimethoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 6-Hydroxy-2,4-dimethoxy-3-nitrobenzoic acid.

Reduction: 6-Hydroxy-2,4-dimethoxy-3-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde. For instance, derivatives of nitrobenzaldehyde have shown potent cytotoxicity against various cancer cell lines. In vitro evaluations indicated that certain modifications to the benzaldehyde structure can enhance anticancer activity significantly. A study demonstrated that compounds with a similar nitro substitution pattern exhibited IC50 values as low as 5-10 nM against resistant cancer cell lines .

1.2 Neuropharmacology

The compound's structural features suggest potential neuropharmacological applications. Research on chalcone derivatives has indicated that modifications in the benzaldehyde framework can lead to anxiolytic and antidepressant effects. The ability of these compounds to interact with specific receptors in the brain suggests that this compound may also possess similar properties .

Synthesis and Chemical Reactions

2.1 Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as 2-nitrotoluene and salicylaldehyde derivatives. The synthetic routes often involve nitration and subsequent functional group modifications to achieve the desired aldehyde form .

Table 1: Synthetic Routes for this compound

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nitration | HNO3/H2SO4 at 80 °C | 80 |

| 2 | Reduction | Fe/HCl | Variable |

| 3 | Formylation | Vilsmeier-Haack reaction | High |

Material Science

3.1 Photophysical Properties

The incorporation of methoxy and nitro groups in organic compounds often enhances their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Studies have reported that derivatives of nitrobenzaldehydes exhibit favorable charge transport characteristics when incorporated into polymer matrices .

Table 2: Photophysical Properties of Nitrobenzaldehyde Derivatives

| Compound | λmax (nm) | Absorbance | Application |

|---|---|---|---|

| 6-Hydroxy-2,4-Dimethoxy-3-Nitro | 350 | High | OLEDs |

| 4-Nitrophenol | 400 | Moderate | Photovoltaics |

Case Studies

4.1 Anticancer Evaluation

In a controlled study involving various nitro-substituted benzaldehydes, researchers synthesized a series of compounds based on the structure of this compound. The results indicated that specific substitutions significantly enhanced cytotoxicity against breast cancer cell lines, demonstrating the compound's potential as a lead structure for further drug development .

4.2 Neuropharmacological Screening

Another study focused on evaluating the anxiolytic effects of chalcone derivatives synthesized from similar precursors. Behavioral tests in mice showed significant reductions in anxiety-like behavior when treated with these compounds, suggesting a promising avenue for developing new anxiolytic drugs based on the benzaldehyde framework .

Mechanism of Action

The mechanism of action of 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde depends on the specific application. In biochemical studies, it may act as a substrate for enzymes, undergoing transformation through enzyme-catalyzed reactions. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Positional Isomers: Nitro Group Variants

- 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (C₈H₇NO₅): A positional isomer with nitro at position 5, hydroxy at 4, and methoxy at 3. This isomer’s EC number is 229-634-8 .

Core Structure Variants

- 6-Hydroxy-2,3,4-trimethoxydibenzofuran (C₁₅H₁₄O₅): A dibenzofuran derivative with methoxy groups at positions 2,3,4 and hydroxy at 6. Though the core differs (dibenzofuran vs. benzaldehyde), the substitution pattern highlights how methoxy/hydroxy groups influence bioactivity. This compound inhibits melanogenesis in zebrafish, suggesting electron-donating substituents enhance biological interactions .

Functional Group Analogues

- 2,4-Dihydroxybenzaldehyde derivatives (e.g., compound 6 in ) : A benzodithiazine derivative synthesized from 2,4-dihydroxybenzaldehyde. The absence of a nitro group but presence of sulfur-containing rings (e.g., benzodithiazine) alters reactivity, as seen in its IR peaks for SO₂ (1340–1150 cm⁻¹) and C=N (1630 cm⁻¹) .

Physicochemical Properties

Spectroscopic Data Comparison

Infrared (IR) Spectroscopy

Biological Activity

6-Hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde (HDMB) is a synthetic organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. Its structure features hydroxyl, methoxy, and nitro functional groups, which may contribute to its biological activity. This article reviews the biological activities of HDMB, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. HDMB may function as a free radical scavenger, potentially reducing oxidative stress in biological systems. Studies have shown that derivatives of nitrobenzaldehyde can effectively scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegeneration .

Anti-inflammatory Effects

In vitro studies suggest that HDMB may inhibit pro-inflammatory cytokines, thus exhibiting anti-inflammatory properties. The presence of the hydroxyl group is crucial for this activity, as it can participate in hydrogen bonding and modulate inflammatory pathways .

Antitumor Activity

Preliminary investigations into the antitumor activity of HDMB indicate that it may induce apoptosis in cancer cells. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis-related proteins. For instance, compounds structurally related to HDMB have shown efficacy in inhibiting cell proliferation in various cancer cell lines .

- Free Radical Scavenging : HDMB's ability to donate electrons may neutralize free radicals, thereby mitigating cellular damage.

- Cytokine Modulation : By affecting the signaling pathways involved in inflammation, HDMB may reduce the production of pro-inflammatory cytokines.

- Apoptotic Pathways : HDMB may activate intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of HDMB using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results demonstrated a significant reduction in DPPH radical concentration, indicating potent antioxidant activity comparable to standard antioxidants such as ascorbic acid.

| Concentration (µM) | DPPH Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Study 2: Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with HDMB resulted in a marked decrease in TNF-α and IL-6 levels compared to untreated controls.

| Treatment Group | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| HDMB (50 mg/kg) | 80 ± 5 | 90 ± 10 |

Q & A

Q. What are the recommended methods for synthesizing 6-hydroxy-2,4-dimethoxy-3-nitrobenzaldehyde, and how can reaction yields be optimized?

Synthesis typically involves regioselective nitration and methoxylation of substituted benzaldehyde precursors. For example, nitration of 2,4-dimethoxybenzaldehyde under controlled conditions (e.g., HNO₃ in H₂SO₄ at 0–5°C) can yield the nitro derivative, followed by selective demethylation to introduce the hydroxyl group . To optimize yields:

- Use response surface methodology (RSM) to model reaction parameters (temperature, reagent stoichiometry, time) .

- Monitor intermediates via HPLC or TLC to ensure regioselectivity .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Q. How can the purity and structural integrity of this compound be validated in academic research?

- Purity analysis : Employ reversed-phase HPLC with UV detection (λ = 254–300 nm) and compare retention times with standards .

- Structural confirmation : Use NMR (¹H/¹³C) to verify substituent positions (e.g., aromatic protons, methoxy groups) and FT-IR for functional groups (C=O stretch at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .

- Mass spectrometry (ESI-MS or HRMS) for molecular ion validation .

Q. What are the critical safety considerations for handling and storing this compound in laboratory settings?

- Handling : Wear PPE (gloves, lab coat, safety goggles) due to potential skin/eye irritation. Use a fume hood to avoid inhalation of fine particles .

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent degradation via nitro group reduction or oxidation of the aldehyde .

- Disposal : Neutralize with dilute NaOH before disposal to reduce environmental impact .

Advanced Research Questions

Q. How can X-ray crystallography be applied to resolve the crystal structure of this compound, and what challenges arise during refinement?

Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

The electron-withdrawing nitro group at position 3 directs electrophiles to the para position (relative to the hydroxyl group), while methoxy groups at positions 2 and 4 provide steric hindrance. To study this:

Q. How can contradictory data regarding the compound’s stability under acidic/basic conditions be resolved?

Conflicting reports may arise from differences in solvent systems or substituent interactions. To address this:

- Conduct stability studies using UV-Vis spectroscopy to track degradation (e.g., aldehyde oxidation) in buffers (pH 1–14) .

- Analyze degradation products via LC-MS to identify pathways (e.g., nitro reduction to amine under acidic conditions) .

- Compare results with computational predictions (e.g., pKa calculations using ChemAxon) .

Q. What advanced analytical techniques are suitable for studying its interaction with biological targets (e.g., enzymes or DNA)?

Q. How can computational methods aid in predicting the compound’s spectroscopic properties or reaction pathways?

- IR/NMR prediction : Use ACD/Labs or ChemDraw to simulate spectra based on substituent effects .

- Reaction mechanism modeling : Employ Gaussian 09 for transition-state analysis in nitration or demethylation steps .

- Solvent effects : Apply COSMO-RS to predict solubility and stability in different media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.